molecular formula C13H14N2O2 B12740701 9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol CAS No. 144290-92-6

9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol

Cat. No.: B12740701
CAS No.: 144290-92-6
M. Wt: 230.26 g/mol
InChI Key: IYHDVHNLLXAHLY-UHFFFAOYSA-N
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Description

9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol is a chemical compound that belongs to the class of acridines. It is known for its pharmacological properties, particularly as a cholinesterase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol typically involves the reaction of acridine derivatives with amines under controlled conditions. One common method includes the reduction of 9-nitroacridine to 9-aminoacridine, followed by hydrogenation to obtain the tetrahydro form .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions using similar synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted acridines and tetrahydroacridines, which have different pharmacological properties .

Scientific Research Applications

9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other acridine derivatives.

    Biology: Studied for its effects on cholinesterase enzymes and potential neuroprotective properties.

    Medicine: Investigated for its potential use in treating Alzheimer’s disease and other neurodegenerative conditions.

    Industry: Utilized in the production of dyes and other chemical products.

Mechanism of Action

The primary mechanism of action of 9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol involves the inhibition of cholinesterase enzymes. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are related to cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol is unique due to its specific structure, which allows it to interact with cholinesterase enzymes in a distinct manner. Its tetrahydro form provides additional stability and efficacy compared to other similar compounds .

Properties

CAS No.

144290-92-6

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridine-1,4-diol

InChI

InChI=1S/C13H14N2O2/c14-12-7-3-1-2-4-8(7)15-13-10(17)6-5-9(16)11(12)13/h1-4,9-10,16-17H,5-6H2,(H2,14,15)

InChI Key

IYHDVHNLLXAHLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC3=CC=CC=C3C(=C2C1O)N)O

Origin of Product

United States

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